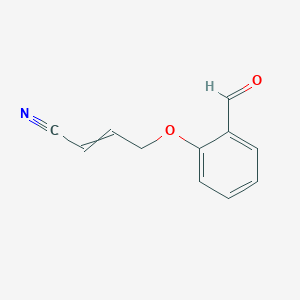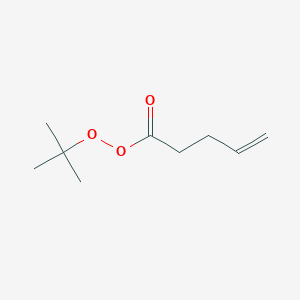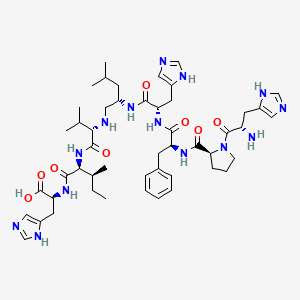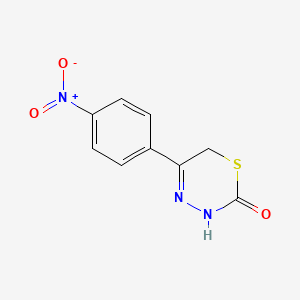
4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid is a heterocyclic compound that contains a thiadiazine ring fused with a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar compounds to 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid include other thiadiazine derivatives and benzoic acid derivatives. For instance:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Baicalin: A flavonoid with anti-inflammatory and antioxidant properties. The uniqueness of this compound lies in its specific combination of the thiadiazine ring and benzoic acid moiety, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
83070-53-5 |
|---|---|
Fórmula molecular |
C10H8N2O3S |
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
4-(5-oxo-4H-1,3,4-thiadiazin-2-yl)benzoic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-8-5-16-9(12-11-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,13)(H,14,15) |
Clave InChI |
FAZCRRBZLANAHU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NN=C(S1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)



![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)







![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)

